
Hydridosilicon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydridosilicon is a silicon hydride.
Aplicaciones Científicas De Investigación
Hydrogen Gas Production Enhancement
A significant application of hydridosilicon in scientific research is the enhancement of hydrogen gas production. For instance, Morimoto et al. (2005) demonstrated the overexpression of a hydrogenase gene in Clostridium paraputrificum, which resulted in an increase in hydrogen gas productivity by up to 1.7-fold compared to the wild type. This was achieved by ligating the hydA gene into a shuttle vector, expressing it in C. paraputrificum, and observing the resultant effects on metabolic pathways, including the abolition of lactic acid production and an increase in acetic acid production (Morimoto, Kimura, Sakka, & Ohmiya, 2005).
Optimization of Hydrogenase Expression
Furthering the study of hydrogenase expression, von Abendroth et al. (2008) focused on optimizing the yield of clostridial hydrogenase by replacing the native gene hydA1Ca with a recombinant one. They achieved significant improvements in the specific activity of the purified protein for hydrogen evolution, thereby demonstrating the potential of genetic modification in enhancing hydrogenase efficiency (von Abendroth et al., 2008).
Improving PCR Detection of Hydrogenase Genes
Wang, Olson, and Chang (2007) optimized the detection of hydA genes of Clostridia spp. by adding bovine serum albumin (BSA) to PCR and qPCR reactions. This enhancement in detection limits and the quality of amplicons signifies the importance of methodological advancements in genetic research pertaining to hydrogenase enzymes (Wang, Olson, & Chang, 2007).
Profiling Hydrogenase Gene Expression
In another study, Tolvanen et al. (2008) profiled the hydA gene and its transcript levels in Clostridium butyricum during continuous hydrogen fermentation. By developing a quantitative real-time PCR method, they were able to detect changes in hydA gene expression, which can be a useful target for monitoring process performance in biohydrogen production systems (Tolvanen et al., 2008).
Photocurrents and Hydrogen Production in Biofuel Cells
Hambourger et al. (2008) investigated the Clostridium acetobutylicum [FeFe]-hydrogenase HydA as a catalyst in a photoelectrochemical biofuel cell. They found that under illumination, this setup could oxidize a biofuel substrate and reduce protons to hydrogen, demonstrating the potential of using hydrogenase in renewable energy applications (Hambourger et al., 2008).
Propiedades
Fórmula molecular |
HSi |
|---|---|
Peso molecular |
29.093 g/mol |
Nombre IUPAC |
λ1-silane |
InChI |
InChI=1S/HSi/h1H |
Clave InChI |
QHGSGZLLHBKSAH-UHFFFAOYSA-N |
SMILES |
[SiH] |
SMILES canónico |
[SiH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B1238885.png)
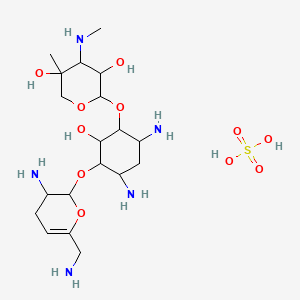
![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)

![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)
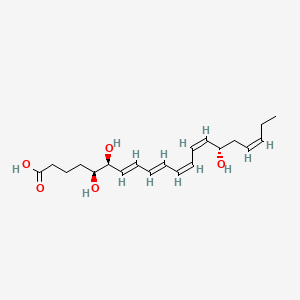
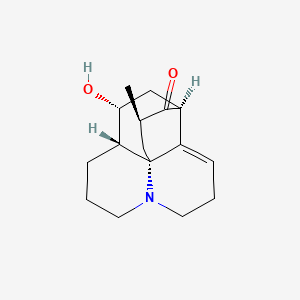

![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)
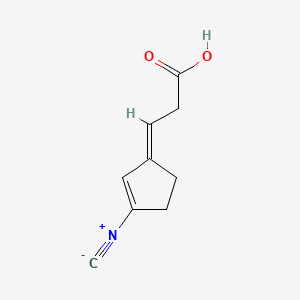
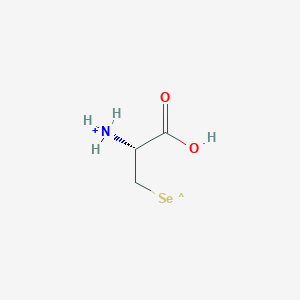
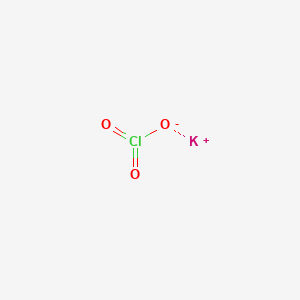

![ethyl (Z)-3-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methylamino]but-2-enoate](/img/structure/B1238908.png)
